molecular formula C10H8N2O2 B3058531 [2,3'-Bipyridine]-3,4'-diol CAS No. 89945-98-2

[2,3'-Bipyridine]-3,4'-diol

Cat. No.: B3058531
CAS No.: 89945-98-2
M. Wt: 188.18 g/mol
InChI Key: SZYPBTAQZPUXSD-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-3,4’-diol is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with hydroxyl groups attached to the 3 and 4 positions of the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridine]-3,4’-diol typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another approach is the Suzuki coupling, which uses boronic acids or esters as coupling partners with halopyridines . These reactions are generally carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of [2,3’-Bipyridine]-3,4’-diol may involve large-scale coupling reactions using similar methodologies as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridine]-3,4’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various substituted bipyridines, dihydro derivatives, and quinone-like structures, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [2,3’-Bipyridine]-3,4’-diol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and materials science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biomolecules and has been investigated for its antimicrobial and anticancer properties .

Medicine

In medicine, derivatives of [2,3’-Bipyridine]-3,4’-diol are explored for their therapeutic potential. They are being studied for their ability to modulate biological pathways and as potential drug candidates .

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-3,4’-diol involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.

    3,3’-Bipyridine: Similar structure but different reactivity due to the position of the nitrogen atoms.

Uniqueness

[2,3’-Bipyridine]-3,4’-diol is unique due to the presence of hydroxyl groups, which enhance its reactivity and ability to form hydrogen bonds. This makes it particularly useful in applications requiring strong coordination with metal ions and specific interactions with biological molecules .

Properties

IUPAC Name

3-(3-hydroxypyridin-2-yl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-5-11-6-7(8)10-9(14)2-1-4-12-10/h1-6,14H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYPBTAQZPUXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CNC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552486
Record name 3-Hydroxy[2,3'-bipyridin]-4'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89945-98-2
Record name 3-Hydroxy[2,3'-bipyridin]-4'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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